molecular formula C9H13ClIN B164130 1-(m-Iodophenyl)-2-propylamine hydrochloride CAS No. 20110-56-9

1-(m-Iodophenyl)-2-propylamine hydrochloride

Cat. No.: B164130
CAS No.: 20110-56-9
M. Wt: 297.56 g/mol
InChI Key: LTWHBMCQYRDUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodoamphetamine (hydrochloride) is a halogenated amphetamine featuring an iodine atom at the meta position of the phenyl group. It is a crystalline solid with the molecular formula C9H12IN • HCl and a molecular weight of 297.6. This compound is primarily used for forensic and research applications, and its physiological and toxicological properties are not well known .

Preparation Methods

The synthesis of 3-Iodoamphetamine (hydrochloride) typically involves the halogenation of amphetamine derivativesThe final product is then converted to the hydrochloride salt using hydrogen chloride in ether .

Chemical Reactions Analysis

3-Iodoamphetamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The iodine atom in 3-Iodoamphetamine can be substituted with other halogens or functional groups using reagents like sodium iodide or silver nitrate.

Scientific Research Applications

3-Iodoamphetamine (hydrochloride) is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodoamphetamine (hydrochloride) involves its interaction with neurotransmitter systems, particularly serotonin and dopamine. It acts as a modulator of these neurotransmitters, influencing their release and reuptake. The compound’s effects on serotonin and dopamine pathways are of particular interest in the study of neuropsychiatric disorders and neurotoxicity .

Comparison with Similar Compounds

3-Iodoamphetamine (hydrochloride) can be compared with other halogenated amphetamines, such as:

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Unlike 3-Iodoamphetamine, DOI is primarily a psychedelic drug and not a stimulant.

    Iofetamine (iodine-123): This compound is used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT).

The uniqueness of 3-Iodoamphetamine (hydrochloride) lies in its specific halogenation pattern and its application in forensic and toxicological research, distinguishing it from other halogenated amphetamines.

Properties

IUPAC Name

1-(3-iodophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWHBMCQYRDUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942137
Record name 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20110-56-9
Record name B 1287
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(m-Iodophenyl)-2-propylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(m-Iodophenyl)-2-propylamine hydrochloride
Reactant of Route 3
1-(m-Iodophenyl)-2-propylamine hydrochloride
Reactant of Route 4
1-(m-Iodophenyl)-2-propylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(m-Iodophenyl)-2-propylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(m-Iodophenyl)-2-propylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.